Bromoacetamido-PEG4-NHS ester

説明

特性

IUPAC Name |

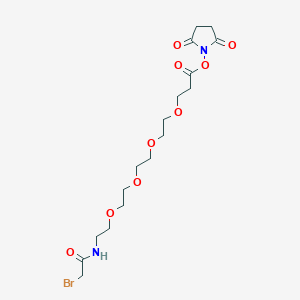

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BrN2O9/c18-13-14(21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17(24)29-20-15(22)1-2-16(20)23/h1-13H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONNYNBXMCRXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BrN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Bromoacetamido-PEG4-NHS Ester

Bromoacetamido-PEG4-NHS ester is a heterobifunctional crosslinking reagent widely utilized in bioconjugation, drug delivery, and diagnostics.[1] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Concepts and Structure

This compound is characterized by three key components:

-

An N-hydroxysuccinimide (NHS) ester group, which reacts with primary amines (-NH2).

-

A bromoacetamide group, which selectively reacts with thiol groups (-SH).[1]

-

A polyethylene glycol (PEG) spacer (specifically, a PEG4 linker), which is hydrophilic and enhances the solubility of the entire molecule in aqueous environments.[2][3]

This dual reactivity allows for a controlled, stepwise "orthogonal" conjugation of two different molecules, one with an available amine and another with a thiol. The PEG spacer not only improves solubility but also reduces steric hindrance and provides a flexible connection between the conjugated molecules.[1]

Chemical and Physical Properties

The quantitative data for this compound are summarized below, compiled from various suppliers. Minor variations may exist between batches and manufacturers.

| Property | Value | References |

| Chemical Formula | C17H27BrN2O9 | [1][2][4] |

| Molecular Weight | 483.31 g/mol | [1][4][5] |

| CAS Number | 1260139-70-5 | [1][2][4] |

| Purity | ≥95% to 98% | [1][2][4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, DCM | [2] |

| Storage Conditions | Store at -20°C, protected from moisture and light | [2] |

Mechanism of Action

The utility of this compound lies in its ability to perform a two-step sequential conjugation.

-

Amine Reaction (NHS Ester) : The NHS ester group reacts with primary aliphatic amines, typically found on the side chains of lysine (B10760008) residues in proteins or on amine-modified oligonucleotides.[2][3] This reaction is highly efficient under mild, slightly alkaline conditions (pH 7-9) and results in the formation of a stable amide bond, releasing NHS as a byproduct.[6] It is crucial to use amine-free buffers, such as phosphate (B84403) or bicarbonate buffers, as buffers like Tris contain primary amines that will compete with the target molecule.[7][8]

-

Thiol Reaction (Bromoacetamide) : The bromoacetamide group reacts specifically with sulfhydryl (thiol) groups, such as those on cysteine residues in proteins. This nucleophilic substitution reaction forms a stable thioether bond, with bromide acting as a good leaving group.[1][2]

The diagram below illustrates the sequential reaction mechanism.

Applications in Research and Development

The unique properties of this compound make it a versatile tool in several advanced applications:

-

Antibody-Drug Conjugates (ADCs): This linker is ideal for creating ADCs. The NHS ester can be used to attach the linker to lysine residues on a monoclonal antibody, and the bromoacetamide end can then be conjugated to a thiol-containing cytotoxic drug.[9]

-

PROTAC Development: It serves as a PEG-based linker for synthesizing Proteolysis Targeting Chimeras (PROTACs).[5][10] PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target.[5]

-

Bioconjugation and Probe Development: It is used to link proteins, peptides, and other biomolecules together for various research purposes, such as creating diagnostic probes or studying protein-protein interactions.[1]

-

Surface Functionalization: The linker can be used to immobilize proteins or other amine-containing molecules onto surfaces that have been functionalized with thiol groups, or vice-versa, for applications in biosensors and biomaterials.[9]

General Experimental Protocol: Antibody Labeling

This protocol provides a general guideline for conjugating this compound to an antibody (Molecule A) and subsequently to a thiol-containing molecule (Molecule B).

Materials:

-

Antibody (or other amine-containing protein) in an amine-free buffer (e.g., PBS, pH 7.4).

-

This compound.

-

Anhydrous DMSO or DMF.[2]

-

Thiol-containing molecule (e.g., a peptide or drug).

-

Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5.

-

Quenching buffer: 1 M Tris-HCl, pH 8.0.

-

Purification tools: Desalting columns (e.g., Zeba Spin) or dialysis cassettes appropriate for the biomolecule's size.[7]

Procedure:

-

Reagent Preparation:

-

Step 1: Reaction with Antibody (Amine Conjugation):

-

Prepare the antibody solution at a suitable concentration (e.g., 2 mg/mL) in the reaction buffer.

-

Calculate the required volume of the crosslinker solution to achieve a desired molar excess (e.g., 10- to 20-fold molar excess over the antibody).

-

Add the calculated volume of the crosslinker solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[7]

-

-

Purification of Intermediate:

-

Remove excess, unreacted crosslinker by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.[7] This step is critical to prevent the unreacted crosslinker from reacting with the thiol-containing molecule in the next step.

-

-

Step 2: Reaction with Thiol-Containing Molecule:

-

Add the thiol-containing molecule to the purified, linker-activated antibody. A 5- to 10-fold molar excess of the thiol molecule over the antibody is a common starting point.

-

Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching and Final Purification:

-

(Optional) If any unreacted bromoacetamide groups need to be quenched, add a small molecule thiol like cysteine or 2-mercaptoethanol. If unreacted NHS esters from an incomplete first purification step are a concern, add Tris buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[7]

-

Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or another desalting column to remove excess thiol-containing molecules and reaction byproducts.

-

The workflow for this experimental protocol is visualized below.

References

- 1. This compound, CAS 1260139-70-5 | AxisPharm [axispharm.com]

- 2. This compound, 1260139-70-5 | BroadPharm [broadpharm.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. glycomindsynth.com [glycomindsynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glenresearch.com [glenresearch.com]

- 7. furthlab.xyz [furthlab.xyz]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Bromoacetamido-PEG-NHS ester | AxisPharm [axispharm.com]

- 10. This compound - Immunomart [immunomart.com]

- 11. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

An In-Depth Technical Guide to the Mechanism of Action of Bromoacetamido-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG4-NHS ester is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a bromoacetamido group, a tetra-polyethylene glycol (PEG4) spacer, and a N-hydroxysuccinimide (NHS) ester, allows for the covalent and selective linkage of molecules containing thiol and amine functionalities, respectively. The hydrophilic PEG4 spacer not only enhances the solubility of the linker and its conjugates in aqueous environments but also provides a flexible spacer arm that can mitigate steric hindrance between the conjugated molecules.[1][2] This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective application in research and development.

Core Mechanism of Action

The utility of this compound lies in its two distinct reactive moieties that enable a sequential and controlled conjugation strategy. This dual reactivity allows for the specific coupling of a thiol-containing molecule to an amine-containing molecule.

Amine-Reactive NHS Ester Moiety

The N-hydroxysuccinimide (NHS) ester is a highly reactive group that specifically targets primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins.[3] The reaction proceeds via a nucleophilic acyl substitution, where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4]

pH Dependence of the NHS Ester Reaction:

The efficiency of the NHS ester-amine coupling is critically dependent on the reaction pH. The primary amine must be in its deprotonated, nucleophilic state to react. At acidic pH, the amine is protonated (-NH3+), rendering it non-reactive.[3] Conversely, at high pH, the competing hydrolysis of the NHS ester becomes significant, reducing the overall yield of the desired conjugate.[5] The optimal pH for this reaction is a compromise between maximizing amine reactivity and minimizing hydrolysis, typically falling within the range of pH 7.2 to 8.5 .[4][6]

Quantitative Data on NHS Ester Reactivity:

The stability of the NHS ester and the kinetics of the amidation reaction are highly sensitive to pH. The following tables summarize the impact of pH on these parameters.

| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 25 | 80 minutes |

| 8.5 | 25 | 30 minutes |

| 8.6 | 4 | 10 minutes |

| 9.0 | 25 | 10 minutes |

| Data compiled from multiple sources.[4][5][7] |

| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |

| 8.0 | 80 | 80 |

| 8.5 | 20 | 30 |

| 9.0 | 10 | 10 |

| Data represents a direct comparison of reaction kinetics at 25°C.[5][7] |

Thiol-Reactive Bromoacetamido Moiety

The bromoacetamido group is an α-haloacetyl derivative that reacts specifically with sulfhydryl (thiol) groups (-SH), such as those found on the side chain of cysteine residues. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated thiol (thiolate anion) acts as the nucleophile, attacking the carbon atom bearing the bromine atom. This results in the formation of a stable thioether bond and the release of a bromide ion.

pH Dependence of the Bromoacetamido Reaction:

Similar to the NHS ester reaction, the bromoacetamido-thiol coupling is also pH-dependent. The thiol group must be in its more nucleophilic thiolate form (S-) for the reaction to proceed efficiently. The pKa of the cysteine thiol group is typically around 8.5, meaning that at higher pH values, a greater proportion of thiol groups will be deprotonated, thus increasing the reaction rate.[8] However, to maintain selectivity and avoid potential side reactions with other nucleophilic residues like lysine at very high pH, the reaction is often carried out at a pH range of 7.5 to 9.0 .[9][10]

Quantitative Data on Thiol-Reactive Group Reactivity:

| Thiol-Reactive Group | Relative Reactivity Order |

| Maleimide (B117702) | 1 (Fastest) |

| Iodoacetate | 2 |

| Bromoacetate | 3 |

| Iodoacetamide | 4 |

| Acrylate | 5 |

| Bromoacetamide | 6 (Slowest in this list) |

| The reaction rates for all groups increase with increasing pH.[11] |

It is noteworthy that a significant kinetic discrimination (2-3 orders of magnitude in terms of rate constants) can be achieved between maleimide and bromoacetyl functionalities by controlling the pH. The bromoacetyl group exhibits higher reactivity at more alkaline pH values (e.g., pH 9.0) while maintaining good chemoselectivity for thiols over other nucleophiles like amines.[9][10]

The Role of the PEG4 Spacer

The tetra-polyethylene glycol (PEG4) linker in this compound serves several crucial functions:

-

Enhanced Solubility: The hydrophilic nature of the PEG spacer significantly improves the water solubility of the crosslinker and the resulting bioconjugate, which is particularly beneficial when working with hydrophobic molecules.[1]

-

Reduced Steric Hindrance: The flexible and extended PEG4 chain provides a spatial separation between the two conjugated molecules, minimizing steric hindrance that could otherwise impair their biological activity.

-

Reduced Immunogenicity: For in vivo applications, PEGylation can help to reduce the immunogenicity of the conjugated molecule.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the chemical reactions and a typical experimental workflow for using this compound.

Reaction Mechanisms

Caption: Chemical reactions of this compound.

Two-Step Conjugation Workflow

Caption: A typical two-step conjugation workflow.

Experimental Protocols

The following provides a generalized two-step protocol for conjugating an amine-containing protein to a thiol-containing molecule using this compound. Note: Optimal conditions (e.g., molar ratios, reaction times, and temperature) should be determined empirically for each specific application.

Materials

-

Amine-containing protein (Protein-NH2)

-

Thiol-containing molecule (Molecule-SH)

-

This compound

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

Reaction Buffer A: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Reaction Buffer B: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification tools (e.g., desalting columns, dialysis cassettes, chromatography system)

Procedure

Step 1: Reaction of this compound with the Amine-Containing Protein

-

Prepare Protein Solution: Dissolve the amine-containing protein in Reaction Buffer A to a final concentration of 1-10 mg/mL.

-

Prepare Linker Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Initiate Reaction: Add the desired molar excess (typically 10-20 fold) of the linker solution to the protein solution. Mix thoroughly but gently.

-

Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature.

-

Purification: Remove the excess, unreacted linker and the N-hydroxysuccinimide byproduct using a desalting column or spin column equilibrated with Reaction Buffer B.

Step 2: Reaction of the Bromoacetamido-Activated Protein with the Thiol-Containing Molecule

-

Prepare Thiol-Containing Molecule: Dissolve the thiol-containing molecule in Reaction Buffer B. If the molecule contains disulfide bonds, they may need to be reduced to free thiols prior to this step using a reducing agent like TCEP, followed by removal of the reducing agent.

-

Initiate Second Reaction: Add a 1.5 to 5-fold molar excess of the thiol-containing molecule to the purified bromoacetamido-activated protein from Step 1.

-

Incubation: Incubate the reaction for 1 to 4 hours at room temperature, or overnight at 4°C. The reaction should be protected from light.

-

Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to react with any remaining bromoacetamido groups.

-

Final Purification: Purify the final conjugate from excess thiol-containing molecule and other reaction components using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography.

Characterization of the Conjugate

The successful synthesis of the conjugate can be confirmed by various analytical techniques, including:

-

SDS-PAGE: To observe the increase in molecular weight of the protein after conjugation.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and assess the degree of labeling.

-

UV-Vis Spectroscopy: If one of the conjugated molecules has a unique absorbance spectrum.

-

Functional Assays: To ensure that the biological activity of the conjugated molecules is retained.

Conclusion

This compound is a versatile and powerful tool for creating specific and stable bioconjugates. A thorough understanding of the pH-dependent mechanisms of its amine- and thiol-reactive ends is crucial for optimizing conjugation efficiency and minimizing side reactions. By following a controlled, two-step protocol and employing appropriate analytical techniques for characterization, researchers can effectively leverage this heterobifunctional linker for a wide range of applications in drug development, diagnostics, and fundamental scientific research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 8. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and characterization of novel thiol-reactive poly(ethylene glycol) cross-linkers for extracellular-matrix-mimetic biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bromoacetamido-PEG4-NHS Ester: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromoacetamido-PEG4-NHS ester, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of targeted therapeutics. This document details its physicochemical properties, outlines its primary applications, and provides detailed experimental protocols for its use.

Core Concepts: Structure and Reactivity

This compound is a versatile chemical tool designed for the covalent linkage of biomolecules. Its structure comprises three key components:

-

N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.

-

Bromoacetamido Group: A thiol-reactive group that specifically reacts with sulfhydryl groups, for instance, from cysteine residues, to form a stable thioether bond.

-

Polyethylene (B3416737) Glycol (PEG4) Spacer: A hydrophilic 4-unit polyethylene glycol chain that enhances the solubility of the crosslinker and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final product.[1]

The orthogonal nature of the NHS ester and bromoacetamido groups allows for a controlled, two-step conjugation process, making it an invaluable reagent in the construction of complex biomolecular architectures.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the impact of PEG linkers on bioconjugates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 483.31 g/mol | [2] |

| Chemical Formula | C17H27BrN2O9 | [2] |

| CAS Number | 1260139-70-5 | [2] |

| Purity | Typically ≥95% | [3] |

| Solubility | Soluble in DMSO, DMF | [4] |

| Storage | -20°C, desiccated | [4] |

Table 2: Impact of PEG Linkers on Antibody-Drug Conjugate (ADC) Properties

| Property | Effect of PEG Linker | Rationale | Reference |

| Solubility | Increased | The hydrophilic nature of the PEG chain mitigates the hydrophobicity of the linker and cytotoxic drug. | [1] |

| Aggregation | Reduced | Improved solubility prevents the formation of protein aggregates, which can be a major issue with hydrophobic drug-linkers. | [1] |

| Drug-to-Antibody Ratio (DAR) | Higher achievable DAR | The PEG spacer allows for the attachment of more drug molecules without compromising the stability and solubility of the ADC. | [5] |

| Circulation Half-life | Increased | The hydrodynamic radius of the conjugate is increased, leading to reduced renal clearance. | [5] |

| Immunogenicity | Reduced | The PEG chain can shield the conjugate from the host's immune system. | [6] |

Experimental Protocols

This section provides detailed methodologies for the use of this compound in a typical bioconjugation application, such as the creation of an antibody-drug conjugate (ADC).

Two-Step Antibody-Drug Conjugation Protocol

This protocol describes the conjugation of a thiol-containing cytotoxic drug to a monoclonal antibody (mAb) using this compound.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines like Tris.

-

This compound

-

Thiol-containing cytotoxic drug

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns or size-exclusion chromatography (SEC) system

Procedure:

Step 1: Reaction of mAb with this compound (Amine-reactive step)

-

Antibody Preparation: Dialyze the mAb against the Reaction Buffer to remove any amine-containing buffers or stabilizers. Adjust the concentration of the mAb to 2-10 mg/mL.

-

Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The optimal ratio should be determined empirically for each specific antibody.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove the excess, unreacted linker using a desalting column or SEC, exchanging the buffer back to the Reaction Buffer.

Step 2: Conjugation of the Activated Antibody with the Thiol-containing Drug (Thiol-reactive step)

-

Drug Preparation: Dissolve the thiol-containing cytotoxic drug in a minimal amount of a compatible organic solvent (e.g., DMSO).

-

Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the drug solution to the purified, linker-activated antibody from Step 1.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C in the dark.

-

Quenching: Quench any unreacted bromoacetamide groups by adding a final concentration of 1 mM cysteine. Incubate for 30 minutes.

-

Final Purification: Purify the final ADC using SEC to remove unreacted drug and other small molecules.

Characterization of the Antibody-Drug Conjugate

-

Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody. This can be assessed using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[7]

-

Purity and Aggregation: Analyze the purity of the ADC and the presence of aggregates using Size-Exclusion Chromatography (SEC-HPLC).[5]

-

Integrity: Confirm the integrity of the final conjugate using SDS-PAGE under reducing and non-reducing conditions.

-

Binding Affinity: Evaluate the binding affinity of the ADC to its target antigen using methods like ELISA or Surface Plasmon Resonance (SPR).

Mandatory Visualizations

Reaction Mechanism of this compound

Caption: Two-step bioconjugation with this compound.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

References

- 1. adcreview.com [adcreview.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bromoacetamido-PEG-NHS ester (PEG1-PEGn) - Creative Biolabs [creative-biolabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-depth Technical Guide to the Heterobifunctional Crosslinker: Bromoacetamido-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional crosslinker, Bromoacetamido-PEG4-NHS ester. It details its chemical properties, mechanism of action, and applications in bioconjugation, with a focus on its use in creating precisely defined biomolecular conjugates for research and therapeutic development.

Core Concepts: Introduction to this compound

This compound is a versatile chemical tool used to covalently link two different molecules, a process known as heterobifunctional crosslinking.[1][2][3] Its structure is characterized by three key components:

-

N-hydroxysuccinimide (NHS) Ester: This functional group reacts specifically with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[4][5]

-

Bromoacetamido Group: This group selectively reacts with sulfhydryl (thiol) groups (-SH), like those on cysteine residues, to create a stable thioether linkage.[4]

-

Polyethylene Glycol (PEG) Spacer (PEG4): A flexible, hydrophilic chain of four ethylene (B1197577) glycol units separates the two reactive ends. This PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, reduces potential steric hindrance between the conjugated molecules, and can help to minimize aggregation.[4][6][7]

The distinct reactivity of the NHS ester and the bromoacetamido group allows for a controlled, two-step conjugation process. This sequential reaction minimizes the formation of unwanted homodimers and polymers, which can be a significant issue with homobifunctional crosslinkers.[1][2]

Physicochemical Properties and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 483.3 g/mol | [6][8] |

| Chemical Formula | C17H27BrN2O9 | [6] |

| Purity | Typically ≥95% or ≥98% | [4][6] |

| Spacer Arm Length | ~17.6 Å (estimated for PEG4) | [9] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | [6] |

| Storage Conditions | -20°C, desiccated and protected from light. | [6] |

Mechanism of Action: A Two-Step Conjugation Pathway

The utility of this compound lies in its ability to facilitate sequential conjugations.

Step 1: Amine Reaction

The NHS ester end of the crosslinker reacts with a primary amine on the first biomolecule (e.g., a protein or antibody) in a process called acylation. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5) and results in the formation of a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[][11]

Step 2: Thiol Reaction

Following the initial conjugation and purification to remove excess crosslinker, the bromoacetamido group on the now-modified first biomolecule is available to react with a sulfhydryl group on a second molecule (e.g., a peptide, drug, or fluorescent probe). This reaction, a nucleophilic substitution, forms a highly stable thioether bond.[4]

References

- 1. Heterobifunctional Crosslinkers [proteochem.com]

- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 3. scbt.com [scbt.com]

- 4. This compound, CAS 1260139-70-5 | AxisPharm [axispharm.com]

- 5. Bromoacetamido-PEG-NHS ester | AxisPharm [axispharm.com]

- 6. This compound, 1260139-70-5 | BroadPharm [broadpharm.com]

- 7. tetraethylene glycol, 112-60-7 | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin | MDPI [mdpi.com]

- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

A Researcher's In-depth Guide to PEGylation Reagents for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PEGylation reagents used for protein modification. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the chemistry, experimental protocols, and impact of PEGylation on protein therapeutics.

Introduction to Protein PEGylation

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, peptide, or other biomolecule.[1][2] This modification has become a cornerstone in the development of biopharmaceuticals due to its ability to significantly improve the therapeutic properties of proteins.[3][] The addition of a PEG moiety can enhance a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and extends its circulating half-life.[2][3] Furthermore, the hydrophilic PEG chains can shield the protein from proteolytic enzymes and the host's immune system, thereby reducing immunogenicity and antigenicity.[2][3]

The evolution of PEGylation technology has progressed from "first-generation" random conjugation approaches to "second-generation" site-specific methods, which offer greater control over the final product's homogeneity and preserve the protein's biological activity.[5]

Types of PEGylation Reagents

PEGylation reagents are broadly classified based on the reactive functional group that enables covalent attachment to the protein. The choice of reagent depends on the available functional groups on the protein surface and the desired site of PEGylation.

Table 1: Common Functional Groups of PEGylation Reagents and Their Target Residues

| PEG Functional Group | Target Amino Acid Residue(s) | Resulting Linkage |

| N-hydroxysuccinimide (NHS) Ester | Lysine (ε-amino group), N-terminus (α-amino group) | Amide |

| Maleimide | Cysteine (thiol group) | Thioether |

| Aldehyde | N-terminus (α-amino group) | Secondary Amine (after reductive amination) |

| Carboxyl | Lysine (ε-amino group) | Amide (with carbodiimide (B86325) activation) |

| Thiol | Cysteine (disulfide exchange) | Disulfide |

Quantitative Impact of PEGylation on Protein Pharmacokinetics

One of the primary goals of PEGylation is to improve the pharmacokinetic profile of a therapeutic protein. The following tables summarize the quantitative effects of PEGylation on key pharmacokinetic parameters for two clinically significant proteins: Interferon-alpha and Granulocyte-Colony Stimulating Factor (G-CSF).

Table 2: Pharmacokinetic Profile of PEGylated vs. Non-PEGylated Interferon-alpha

| Parameter | Interferon-alpha-2a | Peginterferon-alpha-2a (40 kDa branched PEG) | Interferon-alpha-2b | Peginterferon-alpha-2b (12 kDa linear PEG) |

| Absorption Half-life (hours) | 2.3[6] | 50[6] | ~8-12 (Tmax)[7] | ~4.6[6] |

| Elimination Half-life (hours) | ~5.1 | ~80 | ~2-3 | ~40[7] |

| Mean Apparent Clearance | High | >100-fold reduction vs. native[6] | High | ~10-fold lower vs. native[7] |

Table 3: Pharmacokinetic Profile of PEGylated vs. Non-PEGylated G-CSF

| Parameter | Filgrastim (G-CSF) | Pegfilgrastim (20 kDa PEG-G-CSF) |

| Circulating Half-life (hours) | ~3.5[8] | Up to 42[8] |

| Clearance Mechanism | Primarily renal[9] | Primarily neutrophil-mediated[10][11] |

| Dosing Frequency | Daily injections[11] | Once per chemotherapy cycle[8] |

Quantitative Impact of PEGylation on Protein Stability

PEGylation can also influence the thermal stability of proteins. The melting temperature (Tm), a key indicator of thermal stability, is often altered upon PEGylation.

Table 4: Impact of PEGylation on the Thermal Stability of Proteins

| Protein | Modification | Melting Temperature (Tm) in °C | Reference |

| Butene-1 Copolymer | None | Higher | [12] |

| Butene-1 Copolymer | PEG-grafted | Lower | [12] |

| Protein 1 Sample #12 | N/A | 80.16 | [13] |

| Protein 1 Sample #13 | N/A | 80.15 | [13] |

| Protein 2 Sample #21 | N/A | 75.01 | [13] |

| Protein 2 Sample #22 | N/A | 75.67 | [13] |

Note: The effect of PEGylation on Tm can vary depending on the protein, the size and structure of the PEG, and the site of attachment. Some studies have reported increases in Tm, while others have shown decreases or no significant change.[14]

Experimental Protocols

Detailed methodologies are crucial for successful protein PEGylation. Below are representative protocols for two of the most common PEGylation chemistries.

Protocol 1: Amine-Reactive PEGylation using NHS Ester

This protocol outlines the general steps for conjugating an NHS-ester functionalized PEG to a protein.

Materials:

-

Protein of interest

-

Amine-reactive PEG-NHS ester

-

Amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)

-

Quenching buffer (e.g., Tris or Glycine)

-

Purification system (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous organic solvent (e.g., DMSO or DMF) and then dilute to the desired concentration in the reaction buffer.

-

PEGylation Reaction: Add the desired molar excess of the PEG-NHS ester solution to the protein solution. The optimal molar ratio (typically ranging from 2:1 to 50:1 PEG:protein) should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration that will consume the excess PEG-NHS ester.

-

Purification: Purify the PEGylated protein from the reaction mixture to remove unreacted PEG, protein, and byproducts using an appropriate chromatography method.

-

Characterization: Analyze the purified PEGylated protein using techniques such as SDS-PAGE, Size Exclusion Chromatography (SEC), and Mass Spectrometry to determine the degree of PEGylation and purity.

Protocol 2: Thiol-Reactive PEGylation using Maleimide

This protocol describes the site-specific conjugation of a maleimide-functionalized PEG to a protein containing a free cysteine residue.

Materials:

-

Cysteine-containing protein

-

Thiol-reactive PEG-Maleimide

-

Thiol-free buffer (e.g., Phosphate buffer with EDTA, pH 6.5-7.5)

-

Reducing agent (optional, e.g., TCEP)

-

Purification system (e.g., Size Exclusion Chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the thiol-free buffer. If the target cysteine is in a disulfide bond, it may need to be reduced with a suitable reducing agent and the reductant subsequently removed.

-

PEG Reagent Preparation: Dissolve the PEG-Maleimide in the reaction buffer immediately before use.

-

PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

-

Purification: Purify the PEGylated protein using size exclusion chromatography to separate the conjugate from unreacted reagents.

-

Characterization: Characterize the purified product to confirm successful conjugation and determine purity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in protein PEGylation.

Signaling Pathways

PEGylation primarily affects the pharmacokinetics and bioavailability of a therapeutic protein, rather than altering its fundamental mechanism of action at the cellular level. The PEGylated protein still binds to its target receptor and initiates the same downstream signaling cascade. Below are representations of the JAK-STAT signaling pathway, which is activated by both PEG-Interferon and PEG-G-CSF.

Caption: PEG-Interferon signaling via the JAK-STAT pathway.

Caption: PEG-G-CSF signaling through the JAK-STAT pathway.

Experimental Workflows

The following diagrams illustrate the general workflow for producing and characterizing a PEGylated protein, and the logical relationship of how PEGylation improves drug efficacy.

Caption: General experimental workflow for protein PEGylation.

Caption: Logical flow of how PEGylation enhances drug efficacy.

Conclusion

PEGylation remains a vital technology in the biopharmaceutical industry, enabling the development of safer and more effective protein-based therapeutics. This guide has provided a detailed overview of PEGylation reagents, their impact on protein properties, and practical guidance on experimental procedures. A thorough understanding of the principles and methodologies outlined herein will empower researchers to effectively apply this powerful tool in their drug development endeavors.

References

- 1. Pegylated interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PEGylation - Wikipedia [en.wikipedia.org]

- 3. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. statalist.org [statalist.org]

- 6. Pharmacokinetics of peginterferons [pubmed.ncbi.nlm.nih.gov]

- 7. Pegylated interferon-alpha2b: pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy data. Hepatitis C Intervention Therapy Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PEG G-CSF With Prolonged Biological Activity | Biopharma PEG [biochempeg.com]

- 9. Is PEGylated G-CSF superior to G-CSF in patients with breast cancer receiving chemotherapy? A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design Rationale and Development Approach for Pegfilgrastim as a Long-Acting Granulocyte Colony-Stimulating Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Large-Scale Biophysical Evaluation of Protein PEGylation Effects: In Vitro Properties of 61 Protein Entities - PubMed [pubmed.ncbi.nlm.nih.gov]

Amine to sulfhydryl crosslinking chemistry

An In-depth Technical Guide to Amine to Sulfhydryl Crosslinking Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical applications of amine to sulfhydryl crosslinking chemistry. It is designed to equip researchers, scientists, and professionals in drug development with the knowledge to effectively utilize this powerful bioconjugation technique.

Core Chemistry and Reaction Mechanisms

Amine to sulfhydryl crosslinking is a highly specific and efficient method for covalently linking two different biomolecules.[1] This is typically achieved using heterobifunctional crosslinkers, which possess two distinct reactive groups at either end of a spacer arm.[1][2] The most common pairing involves an N-hydroxysuccinimide (NHS) ester for reacting with primary amines (e.g., on lysine (B10760008) residues and the N-terminus of proteins) and a maleimide (B117702) group for reacting with sulfhydryl groups (e.g., on cysteine residues).[1][2] This two-step approach allows for controlled and directed conjugation, minimizing the formation of unwanted homodimers or polymers.[1][3][4]

The general workflow involves first reacting the NHS ester of the crosslinker with the amine-containing molecule.[1] After removing the excess unreacted crosslinker, the now maleimide-activated molecule is introduced to the sulfhydryl-containing molecule to form the final conjugate.[1]

NHS Ester Reaction with Primary Amines

NHS esters react with primary amines under neutral to slightly alkaline conditions (pH 7.2-8.5) to form stable amide bonds.[1][5] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group.[1] A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH.[5][6] To mitigate this, reactions are often performed in non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[5][7]

Maleimide Reaction with Sulfhydryls

Maleimides react with sulfhydryl groups via a Michael addition reaction, forming a stable thioether bond.[3] This reaction is most efficient and specific at a slightly acidic to neutral pH range of 6.5-7.5.[1][3][8] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][9] At pH values above 7.5, the maleimide group can also react with primary amines, and the rate of hydrolysis of the maleimide ring increases.[1][3][8]

Other Sulfhydryl-Reactive Chemistries

While maleimides are the most common, other sulfhydryl-reactive groups are also utilized:

-

Pyridyl disulfides: These react with sulfhydryls over a broad pH range to form disulfide bonds.[8] This linkage is cleavable with reducing agents like dithiothreitol (B142953) (DTT).[8] The reaction releases pyridine-2-thione, which can be measured spectrophotometrically to monitor the reaction progress.[8]

-

Haloacetyls (Iodoacetyls and Bromoacetyls): These react with sulfhydryl groups at physiological pH via nucleophilic substitution to form a stable thioether linkage.[8]

Key Reaction Parameters and Quantitative Data

The success of amine to sulfhydryl crosslinking is highly dependent on several factors, including the choice of crosslinker, pH, and reaction time. The following tables summarize key quantitative data to aid in experimental design.

Comparison of Common Amine to Sulfhydryl Crosslinkers

| Crosslinker | Spacer Arm (Å) | Water Soluble? | Membrane Permeable? | Cleavable? |

| SMCC | 8.3 | No | Yes | No |

| Sulfo-SMCC | 8.3 | Yes | No | No |

| MBS | 9.9 | No | Yes | No |

| GMBS | 6.8 | No | Yes | No |

| EMCS | 9.4 | No | Yes | No |

| MAL-PEG-SCM | ~3400 | No | Not Tested | No |

Data compiled from various sources, including product datasheets.[10][11]

Optimal pH Ranges for Crosslinking Reactions

| Reaction | Reactive Groups | Optimal pH Range | Notes |

| Amine Acylation | NHS Ester + Primary Amine | 7.2 - 8.5 | Rate of hydrolysis of NHS ester increases with pH.[1][5][6] |

| Sulfhydryl Alkylation | Maleimide + Sulfhydryl | 6.5 - 7.5 | Reaction with amines is minimized in this range.[1][3][8] At pH > 7.5, maleimide hydrolysis increases.[1][3][8] |

| Disulfide Exchange | Pyridyldithiol + Sulfhydryl | 4.0 - 5.0 (optimum) | Reaction proceeds over a broad pH range.[8] |

Reaction Kinetics and Stability

| Reaction | Reactants | Second-order rate constant (M⁻¹s⁻¹) | Resulting Bond | Bond Stability |

| Thiol-Maleimide | Thiols with maleimides | 10² - 10⁴ (dependent on pH and structure) | Thioether | Stable, but can undergo retro-Michael reaction under certain conditions.[3] |

| NHS Ester-Amine | p-methoxybenzoic acid NHS ester and various amines | Varies with amine pKa (e.g., ~50.9 M⁻¹s⁻¹ for one amine in 20% dioxane) | Amide | Very Stable |

| Thiol-Pyridyldithiol | Thiols with pyridyl disulfides | Not readily available | Disulfide | Cleavable with reducing agents.[8] |

Data compiled from various sources.[1]

Experimental Protocols

The following are generalized protocols for common applications of amine to sulfhydryl crosslinking. Optimization is often necessary for specific applications.

Two-Step Antibody-Enzyme Conjugation using Sulfo-SMCC

This protocol outlines the general steps for conjugating an antibody (amine-containing) to an enzyme (sulfhydryl-containing).[1]

Methodology:

-

Antibody Preparation: Dialyze the antibody into an amine-free buffer such as Phosphate Buffered Saline (PBS) at pH 7.2-7.5.[1] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the NHS-ester reaction and should be avoided.[1]

-

Sulfo-SMCC Preparation: Immediately before use, dissolve Sulfo-SMCC in the reaction buffer.[1]

-

Activation Reaction: Add a 10- to 20-fold molar excess of Sulfo-SMCC to the antibody solution.[1] Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[1]

-

Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC using a desalting column equilibrated with the reaction buffer.[1] This step is crucial to prevent the maleimide group from reacting with any sulfhydryls on the antibody.[1]

-

Enzyme Preparation: Ensure the enzyme has free sulfhydryl groups. If necessary, reduce any disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.[1]

-

Conjugation Reaction: Combine the maleimide-activated antibody with the sulfhydryl-containing enzyme. The molar ratio will depend on the desired degree of labeling. Incubate for 2 hours at room temperature or overnight at 4°C.[1]

-

Quenching (Optional): The reaction can be stopped by adding a small molecule with a free sulfhydryl, such as cysteine or β-mercaptoethanol.[1]

-

Purification: Purify the final conjugate from unreacted enzyme and antibody using a method such as size-exclusion chromatography.[1]

Immobilization of a Protein onto a Surface

This protocol describes the immobilization of a protein onto an amine-functionalized surface.[1]

Methodology:

-

Surface Preparation: Start with a surface that has been functionalized with primary amines.

-

Crosslinker Activation: Prepare a solution of an NHS-ester/maleimide crosslinker (e.g., SMCC in an organic solvent like DMSO, or Sulfo-SMCC in an aqueous buffer).[1] Incubate the amine-functionalized surface with the crosslinker solution for 30-60 minutes at room temperature.[1]

-

Washing: Thoroughly wash the surface with a suitable buffer to remove all unreacted crosslinker.[1]

-

Protein Immobilization: Prepare the sulfhydryl-containing protein in a buffer at pH 6.5-7.5.[1] Incubate the activated surface with the protein solution for 1-2 hours at room temperature or overnight at 4°C.[1]

-

Final Washing: Wash the surface extensively to remove any non-covalently bound protein.[1]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Conjugation Efficiency | - Incorrect buffer pH.[1] - Presence of competing nucleophiles (e.g., Tris, azide).[1] - Inactive crosslinker (hydrolyzed). - Insufficient molar excess of crosslinker.[1] | - Verify the pH of all buffers.[1] - Use amine- and sulfhydryl-free buffers for the respective reaction steps.[1] - Prepare crosslinker solution immediately before use. - Optimize the molar ratio of crosslinker to protein.[1] |

| Protein Precipitation | - Use of a hydrophobic crosslinker (e.g., SMCC) with a sensitive protein.[1] - High degree of modification altering protein solubility.[1] | - Use a water-soluble crosslinker (e.g., Sulfo-SMCC) or a PEGylated crosslinker.[1] - Reduce the molar excess of the crosslinker to lower the modification ratio.[1] |

| High Background/Non-specific Binding (in assays) | - Unreacted maleimide groups on the conjugate or surface.[1] - Hydrophobic interactions.[1] | - Quench the reaction with a small sulfhydryl-containing molecule.[1] - Include a blocking step in the protocol.[1] - Use a PEGylated crosslinker to increase hydrophilicity.[1] |

Visualizations

Reaction Mechanisms

Caption: Chemical reactions at the core of amine to sulfhydryl crosslinking.

Experimental Workflow: Two-Step Protein Conjugation

Caption: Workflow for a two-step protein-protein conjugation.

Logical Relationship: Crosslinker Selection

References

- 1. benchchem.com [benchchem.com]

- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]

- 5. benchchem.com [benchchem.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Heterobifunctional Cross-Linkers [gbiosciences.com]

- 11. benchchem.com [benchchem.com]

Bromoacetamido-PEG4-NHS Ester: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Bromoacetamido-PEG4-NHS ester is a heterobifunctional crosslinker integral to the advancement of bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a bromoacetamide group for thiol conjugation, a tetra-polyethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester for amine coupling, offers a versatile platform for linking biological molecules.[1] The PEG4 spacer not only enhances the solubility of the linker and its conjugates in aqueous media but also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity. This guide provides an in-depth analysis of the solubility and stability of this compound, complete with experimental protocols and logical diagrams to inform its effective use in research and development.

Core Properties

| Property | Description | Source(s) |

| Molecular Formula | C17H27BrN2O9 | [2] |

| Molecular Weight | 483.31 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥95% | |

| Storage | Store at -20°C, protected from moisture and light. | [2] |

Solubility

Qualitative Solubility:

| Solvent | Solubility | Rationale | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | Apolar aprotic solvent capable of dissolving a wide range of organic compounds. | [2][4] |

| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent commonly used for dissolving NHS esters. | [2][4] |

| Dichloromethane (DCM) | Soluble | A nonpolar organic solvent. | [2][4] |

| Aqueous Buffers | Moderately Soluble | The hydrophilic PEG4 spacer significantly enhances solubility in aqueous media compared to linkers without a PEG component. However, the overall solubility will be dependent on the pH and salt concentration of the buffer. | [1][2] |

Experimental Protocol: Determination of Aqueous Solubility

This protocol outlines a general method for determining the solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer of choice (e.g., 100 mM sodium phosphate, pH 7.4)

-

Vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Anhydrous DMSO

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

-

Add increasing volumes of the DMSO stock solution to a fixed volume of the aqueous buffer in separate microcentrifuge tubes.

-

Vortex the solutions vigorously for 2 minutes.

-

Incubate at room temperature for 1 hour to allow for equilibration.

-

Centrifuge the tubes at 14,000 x g for 10 minutes to pellet any undissolved compound.

-

Carefully collect the supernatant and measure its absorbance at a predetermined wavelength (e.g., 260 nm, characteristic of the NHS ester).

-

Create a standard curve by preparing serial dilutions of the DMSO stock solution in the aqueous buffer and measuring their absorbance.

-

Determine the concentration of the dissolved this compound in the saturated supernatant by comparing its absorbance to the standard curve. The highest concentration obtained represents the solubility limit in that buffer.

Stability

The stability of this compound is primarily influenced by the hydrolytic lability of the NHS ester and, to a lesser extent, the reactivity of the bromoacetamide group.

NHS Ester Stability

The NHS ester is susceptible to hydrolysis, which is the primary degradation pathway in aqueous solutions. The rate of hydrolysis is highly dependent on pH and temperature.

Factors Affecting NHS Ester Stability:

| Factor | Effect on Stability | Rationale | Source(s) |

| pH | Decreases with increasing pH. | The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and leading to its hydrolysis. This reaction is significantly faster at alkaline pH. | [5][6] |

| Temperature | Decreases with increasing temperature. | Higher temperatures increase the rate of chemical reactions, including hydrolysis. | [7] |

| Moisture | Decreases in the presence of moisture. | Water is a reactant in the hydrolysis of the NHS ester. Therefore, the compound should be stored in a desiccated environment. | [3][6] |

General Stability Profile of NHS Esters:

| pH | Half-life (approximate) |

| 6.0 | Several hours |

| 7.0 | ~1 hour |

| 8.0 | Minutes |

| 8.5 | Seconds to minutes |

Note: This is a generalized stability profile for NHS esters. The specific half-life of this compound may vary.

Bromoacetamide Stability

The bromoacetamide group is generally more stable than the NHS ester but can be susceptible to nucleophilic attack, particularly at high pH or in the presence of strong nucleophiles.

Experimental Protocol: Determination of NHS Ester Hydrolysis Rate

This protocol describes a method to determine the rate of hydrolysis of the NHS ester moiety by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.

Materials:

-

This compound

-

Aqueous buffers at various pH values (e.g., 6.0, 7.0, 8.0, 9.0)

-

Anhydrous DMSO

-

UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

-

Prepare a concentrated stock solution of this compound in anhydrous DMSO.

-

Set the spectrophotometer to monitor absorbance at 260 nm.

-

Equilibrate the buffer of a specific pH in the cuvette to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a small volume of the DMSO stock solution to the buffer in the cuvette to achieve the desired final concentration.

-

Immediately start recording the absorbance at 260 nm over time.

-

Continue monitoring until the absorbance reaches a plateau, indicating the complete hydrolysis of the NHS ester.

-

The rate of hydrolysis can be determined by fitting the absorbance data to a first-order kinetic model. The half-life (t½) can be calculated using the equation: t½ = 0.693 / k, where k is the first-order rate constant.

-

Repeat the experiment at different pH values and temperatures to build a comprehensive stability profile.

Chemical Reactivity and Signaling Pathways

The dual functionality of this compound allows for a two-step or orthogonal conjugation strategy.

Reaction with Amines

The NHS ester reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins) via nucleophilic acyl substitution to form a stable amide bond. This reaction is most efficient at a pH of 8.3-8.5.[8]

Reaction with Thiols

The bromoacetamide group reacts with sulfhydryl groups (e.g., from cysteine residues) via nucleophilic substitution to form a stable thioether bond. This reaction is favored at a pH of 8.0 and above.

Mandatory Visualizations

Caption: Reaction pathways of this compound.

Caption: Workflow for NHS ester stability analysis.

Conclusion

This compound is a valuable tool in bioconjugation, offering a balance of reactivity, solubility, and linker length. Understanding its solubility and stability is paramount for the successful design and execution of conjugation experiments. While specific quantitative data for this molecule remains elusive in public literature, the provided protocols and general principles governing NHS ester and bromoacetamide chemistry offer a solid framework for its effective use. Researchers are encouraged to perform in-house validation of solubility and stability under their specific experimental conditions to ensure optimal and reproducible results.

References

- 1. This compound, CAS 1260139-70-5 | AxisPharm [axispharm.com]

- 2. This compound, 1260139-70-5 | BroadPharm [broadpharm.com]

- 3. NHS-PEG-NHS [nanocs.net]

- 4. Bromoacetamido-PEG4-amido-DBCO | BroadPharm [broadpharm.com]

- 5. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. researchgate.net [researchgate.net]

- 8. precisepeg.com [precisepeg.com]

An In-depth Technical Guide to Bromoacetamido-PEG4-NHS Ester for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]

The linker is not merely a passive spacer but plays a crucial role in the efficacy of a PROTAC. Its length, composition, and attachment points dictate the geometry of the ternary complex formed between the POI and the E3 ligase, which is critical for efficient ubiquitination and subsequent degradation.[3] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and modulate cell permeability.[2]

This guide provides a detailed technical overview of a specific and versatile linker: Bromoacetamido-PEG4-NHS ester . We will explore its chemical properties, its application in PROTAC synthesis, and provide detailed experimental protocols for its use, along with data on the biological activity of PROTACs synthesized with similar linkers.

This compound: A Heterobifunctional Linker

This compound is a heterobifunctional linker designed for sequential or orthogonal conjugation strategies in the synthesis of PROTACs. It features two distinct reactive moieties at either end of a 4-unit polyethylene glycol (PEG4) spacer.

Key Structural Features:

-

N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, such as the lysine (B10760008) residues on a protein or an amine-functionalized ligand, to form stable amide bonds. This reaction is typically performed under mild basic conditions (pH 7.2-8.5).

-

Bromoacetamide Group: This group is a thiol-reactive moiety that can form a stable thioether bond with cysteine residues on a protein or a thiol-containing ligand. The bromoacetamide group can also react with other nucleophiles, but it shows a preference for thiols.

-

PEG4 Spacer: The hydrophilic PEG4 spacer enhances the aqueous solubility of the PROTAC molecule and provides a flexible bridge of a defined length between the two ligands.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C17H27BrN2O9 | [4] |

| Molecular Weight | 483.31 g/mol | [4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, and DCM | |

| Storage Conditions | Store at -20°C, protected from moisture |

PROTAC Synthesis Strategy using this compound

The heterobifunctional nature of this compound allows for a two-step sequential conjugation to assemble a PROTAC. The general strategy involves:

-

Reaction of the NHS ester with an amine-containing ligand (either for the POI or the E3 ligase).

-

Reaction of the bromoacetamide group with a thiol-containing ligand (the other binding partner).

The order of these steps can be interchanged depending on the specific chemistry of the ligands.

References

- 1. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

Applications of PEG Linkers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol), or PEG, has become an indispensable tool in the field of bioconjugation, revolutionizing the development of therapeutics and diagnostics. PEG linkers are chemically versatile moieties that, when attached to biomolecules such as proteins, peptides, and small drugs, can dramatically improve their pharmacological properties. This process, known as PEGylation, has led to the successful development of numerous FDA-approved drugs with enhanced efficacy and patient compliance.[1]

This technical guide provides a comprehensive overview of the core applications of PEG linkers in bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the underlying principles, practical methodologies, and significant impact of PEGylation in modern medicine. We will delve into the physicochemical properties of PEG that confer its advantages, explore the various types of PEG linkers and their conjugation chemistries, and present detailed experimental protocols for key bioconjugation techniques. Furthermore, this guide will summarize the quantitative impact of PEGylation on drug performance and illustrate critical workflows and biological pathways through detailed diagrams.

Core Principles of PEGylation: Enhancing Biopharmaceutical Performance

The conjugation of PEG chains to a therapeutic molecule imparts several beneficial properties, primarily stemming from the unique physicochemical nature of the PEG polymer. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer, and its attachment to a biomolecule can significantly alter the conjugate's behavior in a biological system.[2]

The primary advantages of using PEG linkers in bioconjugation include:

-

Increased Solubility: PEG is highly soluble in aqueous solutions, and its conjugation can significantly enhance the solubility of hydrophobic drugs or proteins.[3][4] This is particularly crucial for the formulation and delivery of poorly soluble small molecule drugs.

-

Prolonged Circulation Half-Life: The attachment of PEG chains increases the hydrodynamic radius of the conjugated molecule. This increased size reduces its renal clearance, thereby extending its circulation time in the bloodstream.[5][6] This leads to a reduced dosing frequency, improving patient convenience and adherence to treatment.[7]

-

Reduced Immunogenicity: The flexible PEG chains form a protective hydrophilic shield around the conjugated molecule, masking its surface epitopes from recognition by the immune system. This "stealth" effect can significantly reduce the immunogenicity of therapeutic proteins, preventing the formation of neutralizing anti-drug antibodies (ADAs).[8][9]

-

Enhanced Stability: The PEG shield also protects the biomolecule from enzymatic degradation, increasing its stability in biological fluids.[3][4]

-

Improved Pharmacokinetics and Pharmacodynamics: By altering the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, PEGylation can lead to more favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties.[1]

Types of PEG Linkers and Their Chemistries

The versatility of PEGylation stems from the wide array of available PEG linkers with different architectures and reactive functional groups. The choice of linker depends on the target biomolecule, the desired properties of the conjugate, and the specific application.[10][11]

1. Based on Architecture:

-

Linear PEG Linkers: These are the simplest form, consisting of a straight chain of ethylene (B1197577) glycol units with functional groups at one or both ends.[10]

-

Branched PEG Linkers: These have multiple PEG arms extending from a central core. Branched PEGs offer a greater hydrodynamic volume compared to linear PEGs of the same molecular weight, which can further enhance shielding and prolong circulation time.[10][11]

-

Multi-arm PEG Linkers: These are star-shaped molecules with multiple PEG chains radiating from a central core, allowing for the attachment of multiple molecules. This is particularly useful for increasing drug loading in drug delivery systems.[12]

2. Based on Reactivity and Cleavability:

-

Homobifunctional PEG Linkers: These have the same reactive group at both ends, making them suitable for crosslinking applications.

-

Heterobifunctional PEG Linkers: These possess different reactive groups at each end, allowing for the sequential and controlled conjugation of two different molecules. This is a cornerstone of targeted drug delivery and the construction of complex bioconjugates like antibody-drug conjugates (ADCs).[11]

-

Cleavable PEG Linkers: These linkers contain a labile bond that can be cleaved under specific physiological conditions, such as a change in pH or the presence of certain enzymes. This allows for the controlled release of the conjugated molecule at the target site.[13]

-

Non-cleavable PEG Linkers: These form a stable, permanent bond between the PEG and the target molecule.[13]

Common Conjugation Chemistries:

The choice of conjugation chemistry is dictated by the available functional groups on the biomolecule. The most common target groups are the primary amines of lysine (B10760008) residues and the N-terminus, and the sulfhydryl groups of cysteine residues.

-

Amine-reactive PEGylation: This is the most widely used method due to the abundance of lysine residues on the surface of most proteins. N-hydroxysuccinimide (NHS) esters of PEG are highly reactive towards primary amines at neutral to slightly alkaline pH, forming a stable amide bond.[14]

-

Thiol-reactive PEGylation: This approach targets the sulfhydryl group of cysteine residues, which are less abundant than lysines, allowing for more site-specific conjugation. Maleimide-functionalized PEGs are commonly used to react with free thiols to form a stable thioether bond.[9][11]

Quantitative Impact of PEGylation

The benefits of PEGylation can be quantified by comparing the properties of the PEGylated molecule to its unmodified counterpart. The following tables summarize key quantitative data from the literature.

Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Interferons

| Drug | Type | Molecular Weight of PEG | Absorption Half-life (hours) | Renal Clearance Reduction |

| Interferon alfa | Unmodified | - | 2.3[3] | - |

| Peginterferon alfa-2a | Branched | 40 kDa | 50[3] | >100-fold[3] |

| Peginterferon alfa-2b | Linear | 12 kDa | 4.6[3] | ~10-fold[3] |

Table 2: Effect of PEGylation on the Solubility of Paclitaxel

| Compound | Formulation | Aqueous Solubility | Fold Increase in Solubility |

| Paclitaxel | Free drug | Poor | - |

| PEG-VC-PABC-PTX prodrug | PEGylated prodrug | Improved | ~1000-fold[15] |

| 2'-PEG ester of Paclitaxel | PEGylated ester | > 666 g/L | >165,260-fold[15] |

Table 3: Immunogenicity of PEGylated vs. Non-PEGylated Biologics

Experimental Protocols

This section provides detailed methodologies for common PEGylation and characterization techniques.

Protocol 1: Amine-Specific PEGylation of a Protein using an NHS-Ester PEG Linker

Materials:

-

Protein to be PEGylated (e.g., IgG antibody)

-

Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl valerate)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or desalting.

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

-

PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle mixing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time and temperature may need to be determined empirically for each specific protein.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. This will consume any unreacted PEG-NHS ester.

-

Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Thiol-Specific PEGylation of a Reduced Antibody using a Maleimide-PEG Linker

Materials:

-

Antibody to be PEGylated

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

-

Maleimide-PEG linker

-

Thiol-free buffer (e.g., PBS, pH 7.0)

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 2-mercaptoethanol (B42355) or N-ethylmaleimide)

-

Desalting column

Procedure:

-

Antibody Reduction: Dissolve the antibody in thiol-free buffer. Add a 2-fold molar excess of TCEP to the antibody solution and incubate at room temperature for 30-60 minutes to reduce the interchain disulfide bonds and generate free sulfhydryl groups.

-

Removal of Reducing Agent: Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with thiol-free buffer.

-

Maleimide-PEG Solution Preparation: Dissolve the maleimide-PEG linker in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.

-

PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved maleimide-PEG to the reduced antibody solution.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight in an inert atmosphere (e.g., under nitrogen or argon) to prevent re-oxidation of the sulfhydryl groups.

-

Quenching: Quench the reaction by adding a quenching solution to cap any unreacted maleimide (B117702) groups.

-

Purification: Purify the PEGylated antibody using size-exclusion chromatography to remove unreacted PEG and other small molecules.

Protocol 3: Purification and Characterization of PEGylated Proteins

Purification:

-

Size-Exclusion Chromatography (SEC): This is the most common method for purifying PEGylated proteins. It separates molecules based on their hydrodynamic radius. The larger PEGylated conjugate will elute earlier than the smaller, unreacted protein and free PEG.[10]

-

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its elution profile on an IEX column. This technique can be used to separate PEGylated species with different degrees of PEGylation.

Characterization:

-

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE can be used to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein. Staining with both a protein stain (e.g., Coomassie Blue) and a PEG-specific stain (e.g., barium iodide) can confirm the presence of both components in the conjugate.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS can be used to determine the exact molecular weight of the PEGylated protein and to assess the degree and heterogeneity of PEGylation.

-

High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and reverse-phase HPLC (RP-HPLC) are powerful tools for assessing the purity and homogeneity of the PEGylated product.[8][10]

Visualizing Key Processes in Bioconjugation

The following diagrams, generated using the DOT language, illustrate important workflows and biological pathways involving PEG linkers.

Caption: LNP-mediated mRNA delivery and endosomal escape.

Caption: Workflow for Antibody-Drug Conjugate (ADC) development.

Conclusion

PEG linkers have fundamentally transformed the landscape of bioconjugation, enabling the development of a new generation of safer and more effective biopharmaceuticals. The ability of PEGylation to enhance solubility, prolong circulation half-life, reduce immunogenicity, and improve stability has addressed many of the inherent challenges associated with the clinical use of proteins, peptides, and small molecule drugs. The continuous innovation in PEG linker technology, including the development of novel architectures and site-specific conjugation strategies, promises to further expand the applications and impact of PEGylation in medicine. This guide has provided a comprehensive overview of the principles, methodologies, and applications of PEG linkers in bioconjugation, offering a valuable resource for researchers and developers in this dynamic field. As our understanding of the interplay between PEG structure and biological function deepens, we can expect the rational design of PEGylated bioconjugates to yield even more sophisticated and targeted therapies in the future.

References

- 1. A meta-analysis that compares the use of either peginterferon-α2a or peginterferon-α2b plus ribavirin for HCV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Branched lipid architecture improves lipid-nanoparticle-based mRNA delivery to the liver via enhanced endosomal escape - American Chemical Society [acs.digitellinc.com]

- 3. precisepeg.com [precisepeg.com]